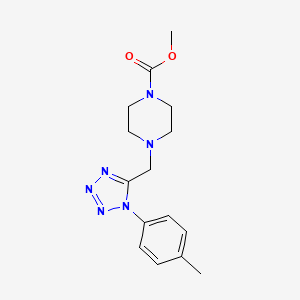

methyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate

Description

Methyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine ring substituted with a methyl carboxylate group and a tetrazole moiety linked via a methylene bridge. The tetrazole ring is further substituted with a para-tolyl group (p-tolyl), enhancing its aromatic and hydrophobic character. This structure combines key pharmacophoric elements: the piperazine scaffold (common in CNS drugs and receptor modulators) and the tetrazole ring (a bioisostere for carboxylic acids, improving metabolic stability and binding affinity) .

Properties

IUPAC Name |

methyl 4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O2/c1-12-3-5-13(6-4-12)21-14(16-17-18-21)11-19-7-9-20(10-8-19)15(22)23-2/h3-6H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICZFGUXRYSQHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Piperazine-containing compounds are often found in drugs or bioactive molecules. They are used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules.

Mode of Action

It is known that the chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule. This could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Piperazine-containing compounds are often involved in various biochemical pathways due to their widespread presence in drugs and bioactive molecules.

Pharmacokinetics

The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule.

Biological Activity

Methyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The compound features a piperazine ring, a tetrazole moiety, and a p-tolyl group, which contribute to its unique properties. Its molecular formula is CHNO, with a molecular weight of approximately 430.5 g/mol. The presence of these functional groups suggests that it may interact with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Formation of the Piperazine Core : This is achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

- Introduction of the Tetrazole Group : The tetrazole moiety is introduced via nucleophilic substitution reactions.

- Final Carboxylation : Methylation leads to the formation of the final carboxylate structure.

Biological Activity

This compound exhibits various biological activities, particularly in pharmacology. Its potential applications include:

Antitumor Activity : Compounds with similar structures have shown promise as antitumor agents. For instance, derivatives with piperazine and tetrazole functionalities are known to inhibit key cancer cell pathways, potentially leading to reduced tumor growth.

Neuropharmacological Effects : Research indicates that piperazine derivatives can exhibit anxiolytic and antidepressant-like effects. These effects are often mediated through interactions with serotonergic pathways .

Antimicrobial Properties : The compound may also possess antimicrobial activity, making it a candidate for further investigation in treating bacterial infections .

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-{[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride | Tetrazole and piperazine | GABA receptor agonist, potential antitumor activity |

| Ethyl 1-Aryl-1H-Tetrazole | Aryl group substitution on tetrazole | Microtubule destabilizer, anticancer properties |

| N-(m-Tolyl)-4-(Tetrazole) Piperazine Derivative | Similar piperazine framework | Antimicrobial properties |

This table illustrates how this compound stands out due to its specific combination of structural features that may confer unique pharmacological properties not fully explored in other derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with similar compounds:

- Antitumor Efficacy : A study demonstrated that piperazine derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could be explored for its anticancer potential .

- Neuropharmacological Studies : Research on related piperazine compounds revealed their ability to modulate serotonin receptors, indicating potential use in treating anxiety and depression .

- Antimicrobial Testing : Investigations into similar tetrazole-containing compounds have shown promising results against bacterial strains, supporting further exploration of this compound for antimicrobial applications .

Scientific Research Applications

Methyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is a complex organic compound featuring a piperazine ring and a tetrazole moiety. It has a molecular weight of approximately 430.5 g/mol. This compound has applications in medicinal chemistry and has garnered interest in various fields because of its potential biological activities.

Potential Applications

- Pharmacology this compound exhibits biological activities, particularly in pharmacology.

- Interaction Studies Studies have been done to understand how this compound interacts with biological targets.

This compound shares structural similarities with other compounds. The combination of the p-tolyl group with the tetrazole and piperazine functionalities may give it unique pharmacological properties.

Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-{[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride | Tetrazole and piperazine | GABA receptor agonist, potential antitumor activity |

| Ethyl 1-Aryl-1H-Tetrazole | Aryl group substitution on tetrazole | Microtubule destabilizer, anticancer properties |

| N-(m-Tolyl)-4-(Tetrazole) Piperazine Derivative | Similar piperazine framework | Antimicrobial properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Carboxylate Derivatives with Varied Substituents

Tert-Butyl Piperazine Carboxylates ():

Compounds such as tert-butyl 4-(2-(((3-(p-tolyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate (6f) share the piperazine-carboxylate backbone but differ in substituents. Key differences include:

- Ester Group: The tert-butyl ester (6f) vs. methyl ester in the target compound.

- Heterocyclic Linkage: 6f uses an isoxazole-pyrimidine-thioether linker, whereas the target compound employs a tetrazole-methylene group.

Table 1: Physicochemical Comparison of Piperazine Carboxylates

*Calculated based on molecular formula C₁₆H₂₀N₆O₂.

Sulfonyl vs. Carboxylate Piperazines ():

1-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}-4-(methylsulfonyl)piperazine () replaces the carboxylate with a sulfonyl group. This substitution increases electron-withdrawing effects and may enhance metabolic stability but reduce hydrogen-bond acceptor capacity compared to the methyl carboxylate .

Tetrazole-Containing Analogues

5-Methyl-1-Aryl Tetrazoles ():

Compounds like 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole highlight the role of the p-tolyl group in the target compound.

Table 2: Tetrazole Derivatives and Their Properties

Bioisosteric Replacements: Oxadiazole and Pyrazole Derivatives

Oxadiazole-Piperazine Hybrids ():

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride replaces tetrazole with oxadiazole, another carboxylic acid bioisostere. Oxadiazoles offer similar electronic profiles but differ in ring stability and metabolic pathways .

Pyrazole-Piperazine Derivatives ():

1-Piperazinecarboxylic acid, 4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-, tert-butyl ester substitutes tetrazole with pyrazole. Pyrazoles are less acidic than tetrazoles (pKa ~2.5 vs. ~4.9), which could alter binding interactions in biological targets .

Key Research Findings and Implications

- Structural Flexibility : The piperazine-carboxylate framework allows modular substitutions, enabling optimization of solubility (methyl vs. tert-butyl esters) and target engagement (tetrazole vs. oxadiazole) .

- Role of p-Tolyl Group : The para-methyl group in the target compound balances lipophilicity and steric effects, contrasting with polar substituents (e.g., methoxy in ) that may hinder blood-brain barrier penetration .

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving nucleophilic substitution or Ugi-azide reactions for tetrazole formation .

Q & A

Q. What are the recommended synthetic routes for methyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Pathways : A common approach involves coupling tetrazole derivatives with piperazine intermediates. For example, tert-butyl-protected piperazine derivatives can undergo hydrolysis (e.g., using LiOH in THF/water/methanol at 45°C) followed by coupling with p-tolyltetrazole moieties. Deprotection and esterification yield the target compound .

- Optimization Strategies :

- Temperature Control : Elevated temperatures (e.g., 45°C) improve hydrolysis efficiency but may require monitoring for side reactions.

- Catalyst Selection : Use of mild bases (e.g., NaHCO₃) minimizes unwanted byproducts during cyclization steps .

- Purification : Silica gel chromatography or recrystallization ensures high purity, as crude products often contain unreacted starting materials .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Hazards : The compound may exhibit acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3). Always use PPE (gloves, goggles, lab coat) .

- Storage : Store in a sealed container under dry conditions at room temperature. Desiccants and inert atmospheres (N₂ or Ar) prevent hydrolysis of the ester group .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Q. What analytical methods are critical for assessing the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities. Use C18 columns and acetonitrile/water gradients .

- Spectroscopy :

- Elemental Analysis : Verify C, H, N ratios within ±0.4% of theoretical values .

Advanced Research Questions

Q. What crystallographic techniques and software are recommended for resolving the compound’s molecular structure?

Methodological Answer:

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, LCMS) between synthetic batches?

Methodological Answer:

- Reproducibility Checks : Standardize reaction conditions (solvent, temperature, stoichiometry) to minimize batch variability .

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, distinguish piperazine CH₂ groups from tetrazole protons .

- High-Resolution MS : Resolve isobaric impurities (e.g., de-esterified byproducts) with HRMS (TOF or Orbitrap) .

Q. What in vitro assays are suitable for evaluating biological activity, such as enzyme inhibition or receptor binding?

Methodological Answer:

Q. How does the tetrazole moiety influence the compound’s reactivity and pharmacological interactions?

Methodological Answer:

- Chemical Reactivity : The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability. It participates in hydrogen bonding with target proteins (e.g., angiotensin receptors) .

- Pharmacokinetics : The tetrazole group improves solubility via ionization at physiological pH, but may increase plasma protein binding .

- Synthetic Challenges : Tetrazole alkylation requires careful pH control (pH 7-8) to avoid ring-opening reactions .

Q. What are the common impurities encountered during synthesis, and how can they be identified?

Methodological Answer:

- Byproducts :

- Deprotection Byproducts : tert-Butyl cleavage intermediates (detected via LCMS at m/z ~265) .

- Oxidation Products : Nitro derivatives from incomplete reduction steps (identified by IR ~1520 cm⁻¹ for NO₂) .

- Mitigation : Use preparative TLC or flash chromatography to isolate impurities. Compare Rf values with authentic standards .

Q. How can researchers leverage structural analogs to infer structure-activity relationships (SAR)?

Methodological Answer:

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

Methodological Answer:

- Process Optimization :

- Catalyst Recycling : Immobilize Pd catalysts for Suzuki couplings to reduce metal contamination .

- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer for exothermic steps (e.g., cyclization) .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.